![molecular formula C8H16ClNO2 B3007229 Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride CAS No. 107313-17-7](/img/structure/B3007229.png)
Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride
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Description
Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride, also known as MACHC, is a chemical compound that has gained significant attention in the field of scientific research. MACHC is an important building block in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
1. Enantiodiscrimination in NMR Spectroscopy
Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride derivatives have been explored as novel chiral solvating agents (CSAs) in NMR spectroscopy. A study by Yang et al. (2006) synthesized new compounds derived from (1R,2R)-1,2-diaminocyclohexane, demonstrating improved enantiodiscriminating ability compared to traditional CSAs. This advancement is significant for analyzing chiral carboxylic acids in NMR studies, offering potential for enhanced chiral recognition and analysis in various chemical contexts (Yang et al., 2006).
2. Asymmetric Synthesis and Stereochemistry
Another significant application is in the field of asymmetric synthesis and stereochemistry. For example, Onogi et al. (2012) utilized a methyl derivative in a microwave-assisted synthesis process, showcasing a stereoselective substitution reaction. This method highlights the compound's utility in creating structurally complex and stereochemically defined products, which is crucial in medicinal chemistry and drug development (Onogi et al., 2012).
3. Potential Biological and Pharmacological Activities
Studies have also indicated potential biological and pharmacological activities of derivatives of this compound. For instance, research by Ishmuratov et al. (2012) developed a modified stereospecific synthesis of a derivative, indicating its potential in pharmacology and biology. Such syntheses are crucial for creating substances that may possess therapeutic properties or serve as building blocks for more complex drug molecules (Ishmuratov et al., 2012).
properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKBWUZZPSEGLC-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1024618-29-8 |
Source
|
Record name | methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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